molecular formula C9H10N2S2 B14635367 2-(1-Phenylethylidene)hydrazine-1-carbodithioic acid CAS No. 52756-43-1

2-(1-Phenylethylidene)hydrazine-1-carbodithioic acid

Cat. No.: B14635367
CAS No.: 52756-43-1
M. Wt: 210.3 g/mol
InChI Key: RASNKBCDPRTHEX-UHFFFAOYSA-N
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Description

2-(1-Phenylethylidene)hydrazine-1-carbodithioic acid is an organic compound with the molecular formula C9H11N3S It is a derivative of hydrazinecarbothioamide and is characterized by the presence of a phenylethylidene group attached to the hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Phenylethylidene)hydrazine-1-carbodithioic acid typically involves the reaction of hydrazinecarbothioamide with acetophenone. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete conversion. The reaction can be represented as follows:

Hydrazinecarbothioamide+Acetophenone2-(1-Phenylethylidene)hydrazine-1-carbodithioic acid\text{Hydrazinecarbothioamide} + \text{Acetophenone} \rightarrow \text{this compound} Hydrazinecarbothioamide+Acetophenone→2-(1-Phenylethylidene)hydrazine-1-carbodithioic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration or crystallization. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Phenylethylidene)hydrazine-1-carbodithioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The phenylethylidene group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with sodium borohydride may produce hydrazine derivatives.

Scientific Research Applications

2-(1-Phenylethylidene)hydrazine-1-carbodithioic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(1-Phenylethylidene)hydrazine-1-carbodithioic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a modulator of biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress or modulate signaling pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Hydrazinecarbothioamide: A precursor in the synthesis of 2-(1-Phenylethylidene)hydrazine-1-carbodithioic acid.

    Phenylethylidenehydrazine: Shares a similar hydrazine moiety but lacks the carbodithioic acid group.

    1,2-di(1-phenylethylidene)hydrazine: Contains two phenylethylidene groups attached to the hydrazine moiety.

Uniqueness

This compound is unique due to the presence of both the phenylethylidene and carbodithioic acid groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

52756-43-1

Molecular Formula

C9H10N2S2

Molecular Weight

210.3 g/mol

IUPAC Name

(1-phenylethylideneamino)carbamodithioic acid

InChI

InChI=1S/C9H10N2S2/c1-7(10-11-9(12)13)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,12,13)

InChI Key

RASNKBCDPRTHEX-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=S)S)C1=CC=CC=C1

Origin of Product

United States

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